REACTION_CXSMILES
|
[CH2:1]([CH:7](O)[C:8]1[O:12][CH:11]=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].O.C([O-])(=[O:17])C.[Na+]>C(O)(=O)C>[CH2:1]([CH:7]1[CH:8]([OH:12])[CH:9]=[CH:10][C:11]1=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C(C1=CC=CO1)O
|
Name
|
|
Quantity
|
910 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
CUSTOM
|
Details
|
Removal of toluene from the extract
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1C(C=CC1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |